molecular formula C6H8IN3O2S B2364880 3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1520131-57-0

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2364880
CAS No.: 1520131-57-0
M. Wt: 313.11
InChI Key: BXDKPOPWJBUHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione is a chemical compound that features a triazole ring substituted with an iodine atom and a thiolane ring

Scientific Research Applications

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of a triazole derivative with an iodine source under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the iodination process. The thiolane ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with target molecules, while the iodine atom and thiolane ring contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione is unique due to its combination of a triazole ring with an iodine atom and a thiolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-iodo-1,2,4-triazol-1-yl)thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O2S/c7-6-8-4-10(9-6)5-1-2-13(11,12)3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDKPOPWJBUHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C=NC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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